2-Methylpropene-1-tributylstannane
Overview
Description
2-Methylpropene-1-tributylstannane is an organotin compound with the molecular formula C16H34Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 2-methylpropene group. This compound is of interest in organic synthesis and catalysis due to its unique reactivity and properties .
Preparation Methods
2-Methylpropene-1-tributylstannane can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin hydride with 2-methylpropene under specific conditions. The reaction typically requires a radical initiator, such as azobisisobutyronitrile, and is carried out under an inert atmosphere to prevent oxidation .
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high purity and yield of the compound, which is essential for its applications in research and industry .
Chemical Reactions Analysis
2-Methylpropene-1-tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced to form simpler organotin compounds or tin metal. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The butyl groups in this compound can be substituted with other organic groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield tributyltin oxide, while substitution with an alkyl halide could produce a new organotin compound with a different organic group attached to the tin atom .
Scientific Research Applications
2-Methylpropene-1-tributylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Methylpropene-1-tributylstannane exerts its effects involves the formation of reactive intermediates, such as radicals or organotin species. These intermediates can interact with various molecular targets, including enzymes, nucleic acids, and other cellular components. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
2-Methylpropene-1-tributylstannane can be compared with other organotin compounds, such as:
Tributyltin hydride: Similar in structure but lacks the 2-methylpropene group.
Tributyltin chloride: Contains a chlorine atom instead of the 2-methylpropene group.
Triphenyltin hydride: Contains phenyl groups instead of butyl groups.
Properties
IUPAC Name |
tributyl(2-methylprop-1-enyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNCDBSQZPDFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471938 | |
Record name | Tributyl(2-methylprop-1-en-1-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66680-86-2 | |
Record name | Tributyl(2-methylprop-1-en-1-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl(2-methylprop-1-enyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.